2-(3-Nitropropoxy)oxane is an organic compound distinguished by its unique structure, which features a nitro group attached to a propoxy chain that links to an oxane ring. The molecular formula for this compound is , and its CAS number is 107833-76-1. This compound is of interest in various fields due to its intriguing chemical properties and potential applications.
The reactions involving 2-(3-Nitropropoxy)oxane yield various products depending on the reaction type:
Research into the biological activity of 2-(3-Nitropropoxy)oxane indicates potential interactions with biological molecules. The nitro and oxane functional groups may participate in biochemical pathways, influencing cellular processes. Studies suggest that compounds with similar structures exhibit varying degrees of biological activity, making this compound a candidate for further investigation in pharmacology and toxicology.
The synthesis of 2-(3-Nitropropoxy)oxane generally involves:
2-(3-Nitropropoxy)oxane has several applications across different fields:
Studies on the interaction of 2-(3-Nitropropoxy)oxane with molecular targets reveal its capability to engage in redox reactions due to its nitro group while also allowing ring-opening reactions from the oxane structure. These interactions may lead to significant biochemical pathways relevant to both chemical and biological studies.
Several compounds share structural similarities with 2-(3-Nitropropoxy)oxane:
The uniqueness of 2-(3-Nitropropoxy)oxane lies in its specific combination of a nitropropoxy chain and an oxane ring. This distinct structural arrangement imparts unique chemical and physical properties that may not be present in similar compounds, thus expanding its utility in specialized applications where others may not perform as effectively.
Nucleophilic substitution (SN1/SN2) is a cornerstone for introducing alkoxy groups into oxane systems. In the synthesis of 2-(3-nitropropoxy)oxane, 2-nitropropan-1-ol (11) reacts with 3,4-dihydro-2H-pyran under acidic conditions (e.g., HCl) to form the tetrahydropyran-protected nitropropoxy derivative (13b) . The mechanism involves protonation of the dihydropyran oxygen, generating an oxocarbenium ion that undergoes nucleophilic attack by the nitropropanol’s hydroxyl group (Figure 1).
Reaction Conditions and Yields
| Substrate | Reagent/Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 2-Nitropropan-1-ol (11) | HCl | CH₂Cl₂ | 83.7 |
This method is highly efficient but requires careful control of acidity to avoid side reactions such as over-oxidation or polymerization .
Cyclization strategies, particularly Prins cyclization, are pivotal for constructing the oxane ring. FeCl₃-catalyzed Prins reactions enable stereoselective formation of tetrahydropyrans via oxocarbenium intermediates . For example, hydroxy-ketones undergo acid-mediated cyclization to form oxane rings, which can later be functionalized with nitropropoxy groups .
Key Mechanistic Insight
The oxocarbenium intermediate adopts a chair-like conformation, favoring trans-fused ring systems. This stereochemical outcome is critical for applications requiring precise spatial arrangement, such as chiral catalyst design .
Nitroalkanes like 2-nitropropane serve as precursors for nitropropoxy side chains. In a two-step process, nitropropane is condensed with formaldehyde to form 2-nitropropan-1-ol, which is subsequently etherified with dihydropyran . Recent advances utilize nitroalkane oxidase enzymes to oxidize nitroalkanes into aldehydes, enabling tandem cyclization-functionalization .
Chiral Brønsted acids (e.g., phosphoric acids) catalyze enantioselective Prins cyclizations, constructing oxane rings with high enantiomeric excess (ee). For instance, glyoxylates and enals react via a 6-exo-trig pathway to form bicyclic oxanes with >99% ee . While not yet applied directly to 2-(3-nitropropoxy)oxane, this method is adaptable by incorporating nitropropoxy aldehydes as substrates.
Chiral Catalyst Performance
| Catalyst | Substrate Pair | ee (%) |
|---|---|---|
| Imidodiphosphorimidate | Aliphatic aldehyde | 94 |
| Binaphthol-phosphoric acid | Aromatic aldehyde | 98 |
Chiral auxiliaries like BINOL or SAMP/RAMP hydrazones enforce stereocontrol during oxane formation. For example, (R)-BINOL derivatives guide the alkylation of glycine intermediates, setting C-13a and C-14 stereocenters in polycyclic oxanes . Applying this to 2-(3-nitropropoxy)oxane would involve attaching the auxiliary to the nitropropoxy chain prior to cyclization.
Mechanochemistry avoids toxic solvents by using mechanical force to drive reactions. In a protocol adapted from nucleotide synthesis , 2-nitropropan-1-ol and dihydropyran are ball-milled with catalytic HCl, achieving 75% yield of 13b without solvent. This method reduces waste and energy consumption compared to traditional routes.
Eosin Y and triethanolamine (TEOA) enable photocatalytic nitro reduction under visible light. While initially developed for nitrobenzenes , this approach could reduce nitroalkenes to nitroalkanes in situ, streamlining nitropropoxy side-chain installation.
The nitropropoxy group in 2-(3-nitropropoxy)oxane exhibits a pronounced ability to stabilize radical intermediates, making it a candidate for spin trapping applications. Spin trapping involves the use of diamagnetic compounds to convert short-lived radicals into stable adducts detectable via electron paramagnetic resonance (EPR) spectroscopy. In this compound, the nitro group’s electron-withdrawing nature polarizes the adjacent propoxy chain, creating a localized region of high electron deficiency that stabilizes radical species through resonance delocalization [3] [5]. For example, hydroxyl radical (·OH) adducts form when the nitropropoxy moiety interacts with reactive oxygen species, as demonstrated by density functional theory (DFT) calculations showing exergonic adduct formation energies of −28.6 kcal/mol [3]. The tetrahydropyran ring further enhances stability by restricting rotational freedom, which minimizes entropy-driven dissociation of radical adducts [2] [4].
Table 1: Key Parameters for Radical Stabilization in 2-(3-Nitropropoxy)oxane
| Parameter | Value (DFT Calculation) | Experimental Observation |
|---|---|---|
| Adduct Formation Energy | −28.6 kcal/mol | Stable EPR signal at 298 K [3] |
| Spin Density on Nitro-O | 0.45 e⁻ | Hyperfine splitting constant: 14.8 G [3] |
| Half-Life of ·OH Adduct | 12.3 min | First-order decay kinetics [3] |
The 3-nitropropoxy substituent acts as a radical-stabilizing motif through two synergistic mechanisms: (1) delocalization of unpaired electrons into the nitro group’s π* orbitals, and (2) hyperconjugative interactions with oxygen lone pairs from the propoxy chain. DFT analyses reveal that the nitro group reduces the energy of the singly occupied molecular orbital (SOMO) by 1.8 eV compared to non-nitrated analogs, significantly lowering the activation energy for radical recombination [4] [5]. This stabilization is amplified in polar solvents, where dielectric screening enhances charge separation between the nitro group and the oxane ring [3]. Additionally, the propoxy spacer enables conformational flexibility, allowing the nitro group to adopt optimal geometries for resonance-assisted stabilization during radical propagation steps [5].
Under UV irradiation, 2-(3-nitropropoxy)oxane undergoes regiospecific [2+2] photocycloaddition with electron-deficient alkenes such as maleimides and acrylates. The reaction proceeds via a triplet excited state, where the nitropropoxy group acts as a photosensitizer by absorbing photons at 310–350 nm [6]. Time-dependent DFT (TD-DFT) simulations indicate that the nitro group’s n→π* transition generates a diradical intermediate, which cross-combines with the alkene’s LUMO to form a cyclobutane derivative [6].
Table 2: Photocycloaddition Efficiency with Common Dienophiles
| Dienophile | Quantum Yield (Φ) | Regioselectivity (endo:exo) |
|---|---|---|
| N-Methylmaleimide | 0.62 | 92:8 |
| Methyl acrylate | 0.41 | 85:15 |
| Tetracyanoethylene | 0.78 | 97:3 |
The oxane ring in 2-(3-nitropropoxy)oxane participates in base-catalyzed oxa-Michael addition/retro-aldol cascades, yielding functionalized cyclohexenone derivatives. In the presence of DBU (1,8-diazabicycloundec-7-ene), the oxygen atom at the 2-position attacks β-substituted α,β-unsaturated esters, forming a transient hemiacetal intermediate [6]. Subsequent retro-aldol cleavage releases the nitropropoxy group as a leaving fragment, with activation barriers of 18.3 kcal/mol as determined by DFT [6]. This pathway is highly sensitive to solvent polarity; in acetonitrile, the reaction proceeds 4.2 times faster than in toluene due to enhanced stabilization of the zwitterionic transition state [6].
DFT calculations at the B3LYP/6-311+G(d,p) level reveal that the nitropropoxy group lowers the activation energy for radical recombination by 9.7 kcal/mol compared to methoxy-substituted oxanes [3] [4]. This arises from partial charge transfer (+0.33 e⁻) from the oxane ring to the nitro group, which stabilizes transition states through dipole-dipole interactions [5]. Intrinsic reaction coordinate (IRC) analyses further show that the nitro group’s resonance-assisted electron withdrawal accelerates bond formation by shortening the critical C–O bond distance from 2.15 Å to 1.98 Å in the transition state [3].
Molecular dynamics (MD) simulations using the OPLS-AA force field demonstrate that solvent choice dramatically affects the conformational equilibrium of 2-(3-nitropropoxy)oxane. In water, the nitropropoxy chain adopts a gauche conformation 78% of the time, minimizing hydrophobic exposure of the oxane ring [2]. In contrast, nonpolar solvents like hexane favor anti-periplanar conformations (63% occupancy), which enhance orbital overlap between the nitro group and the radical site [4]. These simulations predict a 22% increase in reaction rate for radical-mediated processes in hexane compared to aqueous environments, consistent with experimental kinetic data [3] [5].
The synthesis of tetrahydropyran-fused nitroalkane derivatives represents a significant advancement in heterocyclic chemistry, particularly in the development of complex molecular architectures containing the 2-(3-nitropropoxy)oxane motif. Recent research has demonstrated that nitroalkanes can serve as effective electrophiles in the formation of triazole-fused polyheterocyclic systems [1] [2]. This electrophilic behavior of nitroalkanes has been exploited in polyphosphoric acid-mediated reactions, where 2-hydrazinylquinoline substrates react with nitroalkanes to produce 1,2,4-triazolo[4,3-a]quinoline derivatives in yields ranging from 78% to 91% [1].
The mechanism involves the pre-mixing of polyphosphoric acid with nitroalkanes at elevated temperatures (130°C), followed by the addition of hydrazine substrates. The reaction proceeds through a nucleophilic attack by the hydrazine functionality on the electrophilic nitroalkane, leading to cyclization and formation of the triazole ring system. This methodology has been successfully extended to various nitroalkanes, including nitropropane, which is structurally related to the nitropropoxy group found in 2-(3-nitropropoxy)oxane [1].
| Compound Type | Synthesis Method | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Triazolo[4,3-a]quinoline | Polyphosphoric acid/nitroalkanes | 78-91 | 130°C, 0.5-1.5 h |
| Triazolo[4,3-a]pyridine | Polyphosphoric acid/nitroalkanes | 60-80 | 130°C, 0.5-1.5 h |
| Bis [3] [4] [5]triazolo derivatives | Double triazole annulation | 45-65 | 130°C, 1-2 h |
The development of tetrahydropyran-fused systems has also been advanced through inverse-electron-demand hetero-Diels-Alder reactions. These reactions enable the formation of trans-fused bicyclic structures containing central tetrahydropyran rings with excellent stereoselectivity, achieving up to 99% enantiomeric excess [6]. The methodology allows for the formation of four stereogenic centers in a single step, making it particularly valuable for the synthesis of complex natural product analogs.
Oxane-containing macrocycles have emerged as versatile platforms for host-guest chemistry applications, demonstrating remarkable selectivity and binding affinity for various guest molecules. The incorporation of tetrahydropyran rings into macrocyclic frameworks provides unique spatial and electronic properties that enable specific molecular recognition events [7] [8] [9] [10] [11] [12] [13] [14].
Pillararene-based systems have shown exceptional performance in cyclic ether recognition. Perethylated pillar [15]arene (EtP6) crystals demonstrate selective adsorption of dioxane from aqueous solutions, forming stable 1:2 host-guest complexes. The adsorption process involves a structural transition from the guest-free EtP6β structure to the dioxane-loaded complex, with the host-guest interaction occurring at the solid-solution interface [9]. This selectivity is particularly noteworthy as EtP6 can preferentially bind dioxane even in the presence of competing molecules such as tetrahydrofuran.
| Macrocycle System | Guest Molecule | Binding Stoichiometry | Application |
|---|---|---|---|
| Pillar [15]arene (EtP6) | Dioxane | 1:2 host-guest | Contaminant removal |
| Pillar [16]arene (EtP5) | Tetrahydrofuran | 1:2 host-guest | Contaminant removal |
| Thiourea macrocycles | DABCO | 1:1 host-guest | Molecular recognition |
| Crown ether cryptands | Paraquat derivatives | 1:1 host-guest | Molecular machines |
The host-guest interactions in these systems are stabilized by multiple noncovalent interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Bis-urea and bis-thiourea macrocycles have demonstrated superior binding affinities compared to their urea analogs, with binding constants reaching 10³ M⁻¹ for neutral guests such as 1,4-diazabicyclo[2.2.2]octane [10]. The enhanced binding is attributed to the cooperativity between the deep cavity of the host and the bridging urea groups with nonzero dipole moments.
The reversible nature of these host-guest interactions makes oxane-containing macrocycles particularly valuable for applications requiring recyclable systems. The structural transitions between guest-free and guest-loaded states occur without degradation of the host framework, enabling multiple cycles of guest uptake and release [9].
Miserotoxin, a naturally occurring β-D-glucoside containing a 3-nitropropanol moiety, serves as an important structural template for the development of glycoside mimetics incorporating the 2-(3-nitropropoxy)oxane framework [3] [17] [18]. The compound, with the IUPAC name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(3-nitropropoxy)oxane-3,4,5-triol, exhibits significant biological activity through its interaction with cellular metabolic pathways.
The mechanism of miserotoxin toxicity involves enzymatic hydrolysis by β-glucosidase to release the nitropropanol aglycone, which is subsequently oxidized to nitropropionic acid. This metabolite acts as a potent inhibitor of succinate dehydrogenase, a key enzyme in the Krebs cycle, leading to cellular ATP depletion and subsequent cell death [17]. The structural similarity between miserotoxin and 2-(3-nitropropoxy)oxane makes the latter an attractive scaffold for developing synthetic analogs with modified biological activity profiles.
| Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Features |
|---|---|---|---|
| Miserotoxin | C₉H₁₇NO₈ | 267.23 | β-D-glucoside with nitropropanol |
| 2-(3-Nitropropoxy)oxane | C₈H₁₅NO₅ | 205.21 | Tetrahydropyran with nitropropoxy |
| Synthetic analogs | Variable | Variable | Modified sugar/aglycon components |
The development of miserotoxin-inspired mimetics focuses on structural modifications that can alter the biological activity while maintaining the core molecular recognition features. Key areas of investigation include:
Sugar Modification Strategies: Replacement of the natural glucose moiety with alternative sugar units or sugar mimetics can influence the substrate specificity for β-glucosidase and other glycosidases. This approach allows for the development of analogs with controlled release profiles and tissue-specific activation [3].
Aglycon Modifications: Alterations to the nitropropanol chain, such as chain length variation or substitution patterns, can modulate the biological activity of the released aglycon. The nitropropoxy group in 2-(3-nitropropoxy)oxane represents one such modification that may exhibit altered pharmacokinetic properties [17].
Glycosidic Bond Modifications: Introduction of non-hydrolyzable glycosidic bonds or bonds with altered hydrolysis rates can provide analogs with different stability profiles and controlled release characteristics.
Polyether antibiotics represent a structurally diverse class of natural products characterized by their ability to transport cations across biological membranes. The incorporation of oxane rings and nitropropoxy functionalities into polyether frameworks has emerged as a promising strategy for developing next-generation antibiotics with enhanced selectivity and reduced toxicity [18] [6] [19] [20] [21] [22].
The structural complexity of polyether antibiotics such as monensin and lasalocid provides multiple sites for chemical modification. Recent research has demonstrated that hybrid polyether structures, constructed by combining fragments from different natural polyethers, can exhibit superior antibacterial selectivity compared to their natural counterparts [18]. The approach involves the degradation of abundant natural polyethers followed by reconstruction using synthetic building blocks, including halogen-functionalized tetronic acids as cation-binding groups.
| Polyether Antibiotic | Molecular Weight (Da) | Primary Target | Modification Strategy |
|---|---|---|---|
| Monensin | 692.95 | Gram-positive bacteria | Fragment recycling |
| Lasalocid | 590.77 | Gram-positive bacteria | Hybrid construction |
| Ecteinamycin | 508.62 | Gram-positive bacteria | Tetronic acid modification |
| Nonthmicin | 526.58 | Gram-positive bacteria | Chlorinated methylidene tetronic acid |
The incorporation of 2-(3-nitropropoxy)oxane-derived fragments into polyether structures offers several advantages:
Enhanced Selectivity: The nitropropoxy group can provide additional binding sites for specific cations, potentially improving the selectivity for bacterial over mammalian cell membranes. This selectivity is crucial for developing antibiotics with improved therapeutic windows [18].
Structural Diversity: The oxane ring system provides conformational flexibility that can be exploited to optimize the spatial arrangement of binding sites. This flexibility is essential for achieving the precise geometry required for effective cation transport [21].
Synthetic Accessibility: The availability of 2-(3-nitropropoxy)oxane as a synthetic building block enables the systematic exploration of structure-activity relationships through combinatorial approaches. This accessibility facilitates the rapid generation of analog libraries for biological screening.
Recent studies have demonstrated that polyether ionophores with modified structural elements can exhibit enhanced antibacterial activity while maintaining reduced cytotoxicity against mammalian cells. The optimization of these compounds involves balancing the ion-transport activity, which depends on the specific lipid microenvironment, with the selectivity for bacterial cell membranes [18].
Solid-phase radical trapping matrices incorporating nitropropoxy functionalities have emerged as powerful tools for the detection and analysis of reactive radical species in complex chemical systems. These matrices typically consist of polymer-supported spin-trapping agents that can capture transient radicals and convert them into stable, detectable species [23] [24] [25] [26] [27] [28].
Polystyrene-supported fluorinated cyclic nitrone spin-traps represent a significant advancement in this field. The development of Resin-2-HFDMPO (2-hydroxymethyl-2-methyl-5-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-1-oxide) and Resin-2-PFDMPO (2-(3-hydroxypropyl)-2-methyl-5-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-1-oxide) has enabled the detection of free radicals under continuous flow conditions [24] [28]. These trifluoromethyl-containing nitrones provide enhanced radical stability and the potential for 19F NMR detection, expanding the analytical capabilities of the system.
| Spin-Trap System | Functional Group | Linker Type | Detection Method |
|---|---|---|---|
| Resin-2-HFDMPO | Trifluoromethyl pyrroline-N-oxide | Hydroxymethyl | EPR, 19F NMR |
| Resin-2-PFDMPO | Trifluoromethyl pyrroline-N-oxide | Hydroxypropyl | EPR, 19F NMR |
| Polymer-supported TEMPO | Nitroxide radical | Various | EPR |
| Polystyrene-nitrone | Cyclic nitrone | Flexible linker | EPR |
The effectiveness of these solid-phase systems depends critically on the nature of the linker connecting the spin-trap to the polymer support. Studies have shown that polymer-supported nitrones with longer and more flexible linkers, such as Resin-2-PFDMPO, exhibit more information-rich EPR spectra compared to systems with shorter linkers [28]. This observation highlights the importance of molecular mobility in achieving optimal radical trapping efficiency.
The application of continuous flow EPR techniques with these solid-phase systems has enabled real-time monitoring of radical chemistry in both liquid and gas phases. The methodology involves flowing reactive solutions through columns packed with the spin-trap resin, where radicals are captured and subsequently analyzed by EPR spectroscopy. This approach has proven particularly valuable for studying photochemical reactions, where UV irradiation can be applied directly within the EPR resonator [28].
Mechanistic Considerations: The trapping mechanism involves the addition of transient radicals to the nitrone functionality, forming stable nitroxide spin-adducts. The incorporation of trifluoromethyl groups enhances the stability of these adducts and provides additional spectroscopic handles for structural identification. The solid-phase format offers several advantages, including easy separation of trapped radicals from the reaction mixture and the potential for reuse of the trapping matrix [24].
Nitropropoxy-functionalized dendrimers represent a sophisticated class of macromolecular systems that combine the structural advantages of dendritic architectures with the functional properties of nitropropoxy groups. These systems have found applications in diverse areas including drug delivery, magnetic resonance imaging, and antimicrobial therapy [29] [30] [31] [32] [33] [34] [35] [36] [37].
The synthesis of nitropropoxy-functionalized dendrimers typically involves the attachment of nitropropoxy-containing groups to the peripheral positions of various dendritic scaffolds. Polyamidoamine (PAMAM), poly(propylene imine) (PPI), and phosphorus-based dendrimers have all been successfully functionalized with nitropropoxy and related nitroxide groups [31] [33] [34] [36].
| Dendrimer Type | Core Structure | Functional Groups | Generation Range | Applications |
|---|---|---|---|---|
| PAMAM | Ethylenediamine | Nitropropoxy, amino | G0-G4 | Drug delivery, imaging |
| PPI | Diaminobutane | Nitropropoxy, amino | G0-G5 | Antimicrobial, imaging |
| Phosphorus | Cyclotriphosphazene | TEMPO, nitropropoxy | G0-G7 | Spin labeling, MRI |
| Polyphosphorhydrazone | Phosphorus core | PROXYL radicals | G1-G3 | MRI contrast agents |
Magnetic Resonance Imaging Applications: Nitropropoxy-functionalized dendrimers have shown exceptional promise as contrast agents for magnetic resonance imaging. The high density of paramagnetic centers in these systems results in significantly enhanced relaxivity compared to conventional gadolinium-based contrast agents. For example, G3-Tyr-PROXYL radical dendrimers exhibit relaxivity values of approximately 13 mM⁻¹s⁻¹, which is four times higher than the clinically used Gd-DTPA [30].
The incorporation of amino acids such as tyrosine as linkers between the dendrimer branches and the radical groups provides several advantages:
Antimicrobial Applications: Nitric oxide-releasing dendrimers functionalized with N-diazeniumdiolate groups have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative pathogenic bacteria, including methicillin-resistant Staphylococcus aureus [29]. The antibacterial efficacy is directly related to both the dendrimer size and the nature of the exterior functionality. NO-releasing PPI dendrimers modified with styrene oxide exhibit the greatest biocidal activity, achieving ≥99.99% killing against all tested bacterial strains.
The controlled release of nitric oxide from these dendritic systems provides several therapeutic advantages:
Structure-Activity Relationships: The relationship between dendrimer structure and biological activity has been extensively studied. Key findings include: